Methyl 3-(1-naphthyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(1-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to a pyruvate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1-naphthyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with methyl pyruvate in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol to facilitate the process. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-naphthylacetate
- Methyl 2-naphthylacetate
- 1-Naphthylacetic acid
Uniqueness
Methyl 3-(1-naphthyl)-2-oxopropanoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 3-naphthalen-1-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI Key |
ZOFLNKZTLXJAIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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